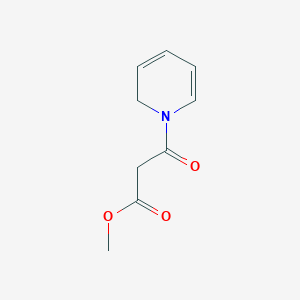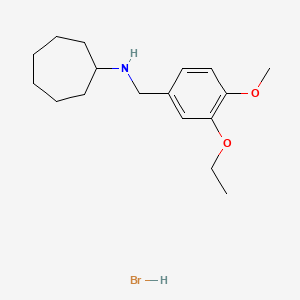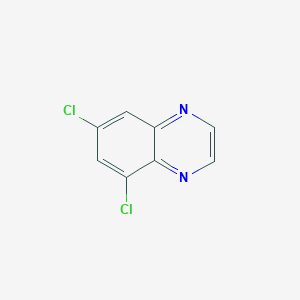
5,7-Dichloroquinoxaline
Descripción general
Descripción
5,7-Dichloroquinoxaline is a chemical compound with the molecular formula C8H4Cl2N2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
Quinoxaline derivatives, including 5,7-Dichloroquinoxaline, have been synthesized via the reaction of the key intermediate hydrazinoquinoxalines with various reagents . The synthesis of quinoxaline has been extensively studied for the last two decades .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinoxaline consists of a fused benzene and pyrazine ring . The average mass is 199.037 Da .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via the reaction of the key intermediate hydrazinoquinoxalines with various reagents . The anticancer evaluation of the newly synthesized quinoxaline derivatives showed that among the tested compounds, tetrazolo [1,5- a ]quinoxaline derivatives showed the best result .Physical And Chemical Properties Analysis
5,7-Dichloroquinoxaline is a solid at room temperature . It has a molecular weight of 199.04 g/mol .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Properties
A study by Wen et al. (2022) explored the inhibition effects of 5,7-dichloro-8-hydroxyquinoline on enzymes like HMG-CoA Reductase and urease. The findings showed significant inhibition at micromolar levels, suggesting potential applications in medical research, particularly in cancer therapy. The compound displayed cytotoxic effects on human lung cancer cells, indicating its potential as an anticancer agent (Wen et al., 2022).
Antimicrobial Properties
Singh et al. (2010) investigated the antimicrobial activity of quinoxaline derivatives, including 2-Chloro-3-methylquinoxaline. These compounds demonstrated optimized antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Singh et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, they hold great potential for future development in medicinal chemistry .
Propiedades
IUPAC Name |
5,7-dichloroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKZEVMFJEELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





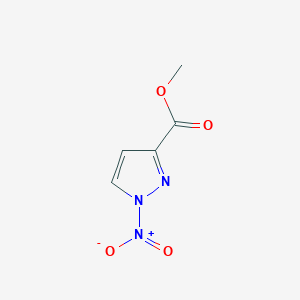
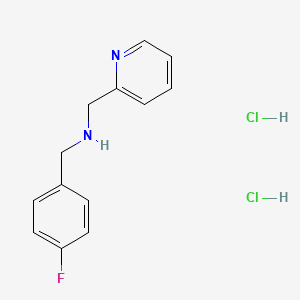

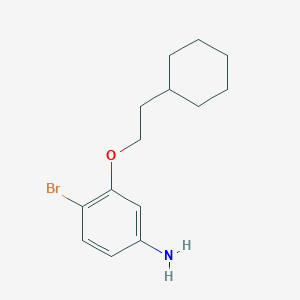
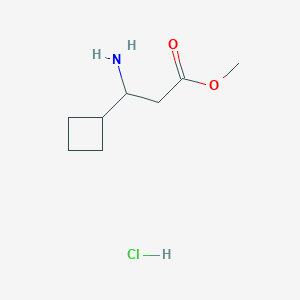
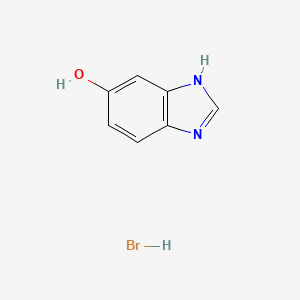
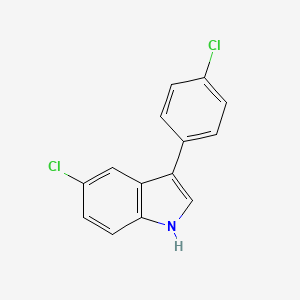
![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)
